molecular formula C14H9O4- B14120954 1,2-Benzenedicarboxylic acid, monophenyl ester CAS No. 6139-63-5

1,2-Benzenedicarboxylic acid, monophenyl ester

Cat. No.: B14120954
CAS No.: 6139-63-5
M. Wt: 241.22 g/mol
InChI Key: MXOGJBKTZBIWOT-UHFFFAOYSA-M
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Description

Phenyl phthalate is an organic compound that belongs to the class of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phenyl phthalate is also utilized in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl phthalate is typically synthesized through the esterification of phthalic anhydride with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of phenyl phthalate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants, phthalic anhydride and phenol, are fed into a reactor where they are heated in the presence of an acid catalyst. The resulting phenyl phthalate is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Phenyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, phenyl phthalate can hydrolyze to form phthalic acid and phenol.

    Oxidation: Phenyl phthalate can be oxidized to form phthalic acid derivatives.

    Substitution: The phenyl group in phenyl phthalate can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Hydrolysis: Phthalic acid and phenol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Nitro-phenyl phthalate or sulfonyl-phenyl phthalate.

Scientific Research Applications

Phenyl phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its impact on human health.

    Industry: Utilized in the manufacturing of plastics, coatings, and adhesives.

Mechanism of Action

Phenyl phthalate exerts its effects primarily through its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This interaction can lead to altered gene expression and disruption of normal cellular functions.

Comparison with Similar Compounds

Phenyl phthalate is similar to other phthalates, such as:

  • Diethyl phthalate
  • Dibutyl phthalate
  • Di(2-ethylhexyl) phthalate

Comparison:

  • Diethyl phthalate: Used as a plasticizer and in personal care products. It has a lower molecular weight compared to phenyl phthalate.
  • Dibutyl phthalate: Commonly used in nail polish and other cosmetics. It has a higher molecular weight and different physical properties.
  • Di(2-ethylhexyl) phthalate: Widely used in the production of flexible PVC. It has a higher molecular weight and is more hydrophobic than phenyl phthalate.

Phenyl phthalate is unique due to its specific ester structure and its applications in various industrial and research settings.

Properties

IUPAC Name

2-phenoxycarbonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h1-9H,(H,15,16)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOGJBKTZBIWOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426100
Record name 1,2-Benzenedicarboxylic acid, monophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6139-63-5
Record name 1,2-Benzenedicarboxylic acid, monophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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